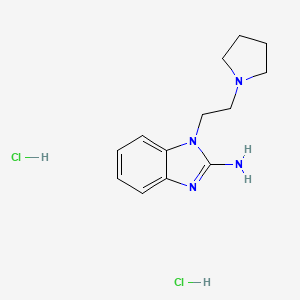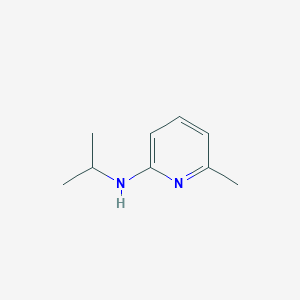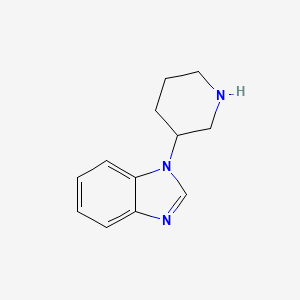
3-Methoxypyridin-4-boronsäure
Übersicht
Beschreibung
3-Methoxypyridine-4-boronic acid is a chemical compound with the empirical formula C6H8BNO3 . It is used as a reactant in the preparation of imidazopyridazinyl compounds, which act as CYP17 inhibitors and are useful in treating cancer .
Synthesis Analysis
The synthesis of boronic acids, including 3-Methoxypyridine-4-boronic acid, has been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well known . A review on the synthesis of boronic acids and their derivatives in medicinal chemistry provides a comprehensive overview of the synthetic processes . Additionally, a study on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons provides insights into the synthesis of pyridine derivatives .Chemical Reactions Analysis
Boronic acids, including 3-Methoxypyridine-4-boronic acid, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura cross-coupling reactions . A study on the rapid approach to complex boronic acids provides insights into the chemical reactions involving boronic acids .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
3-Methoxypyridin-4-boronsäure kann als Reagenz in der Suzuki–Miyaura (SM)-Kupplung . Dies ist wohl die am weitesten verbreitete Übergangsmetall-katalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion bis dato . Der Erfolg der SM-Kupplung beruht auf einer Kombination von außergewöhnlich milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen, mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboranreagenz .
Synthese von heterocyclischen Verbindungen
This compound kann als Baustein für die Synthese neuer heterocyclischer Verbindungen verwendet werden. Der Pyridinring ist ein häufiges Gerüst in vielen Medikamenten, und die Boronsäuregruppe kann an verschiedenen Kupplungsreaktionen teilnehmen, um komplexe Moleküle zu erzeugen.
Phosphinfreie Suzuki-Miyaura-Kreuzkupplungsreaktionen
This compound kann als Reagenz für phosphinfreie Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Variante der Suzuki-Miyaura-Kupplung, bei der keine Phosphinliganden verwendet werden müssen .
Regioselektive Suzuki-Miyaura-Kupplung
This compound kann in der regioselektiven Suzuki-Miyaura-Kupplung verwendet werden . Dies ist eine Art der Suzuki-Miyaura-Kupplung, bei der selektiv eine Bindung an einer bestimmten Position des Moleküls gebildet wird .
Tandem-Palladium-katalysierte intramolekulare Aminocarbonylisierung und -annullierung
This compound kann in der tandem-Palladium-katalysierten intramolekularen Aminocarbonylisierung und -annullierung verwendet werden . Dies ist eine komplexe Reaktionssequenz, die die Bildung einer Kohlenstoff-Stickstoff-Bindung und einer Kohlenstoff-Kohlenstoff-Bindung in einem einzigen Arbeitsgang umfasst .
N-Arylierung unter Verwendung eines Kupferacetylacetonatkatalysators
This compound kann in der N-Arylierung unter Verwendung eines Kupferacetylacetonatkatalysators verwendet werden . Dies ist eine Art der Arylierungsreaktion, bei der eine Kohlenstoff-Stickstoff-Bindung unter Verwendung eines Kupferkatalysators gebildet wird .
Safety and Hazards
Zukünftige Richtungen
Given the importance of boronic acids in medicinal chemistry, there is a growing interest in these compounds . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is expected that the studies with boronic acids, including 3-Methoxypyridine-4-boronic acid, will be extended in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
The primary target of 3-Methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-Methoxypyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-Methoxypyridine-4-boronic acid is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is crucial in the field of synthetic chemistry, particularly in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
(3-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-8-3-2-5(6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMUIIBZOBKEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674658 | |
| Record name | (3-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008506-24-8 | |
| Record name | (3-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)













